2-(Piperidin-3-ylmethoxy)pyrazine

Medicinal Chemistry Quality Control Building Block

Medicinal chemistry teams often face inconsistent purity and supply delays for piperidinyl-pyrazine intermediates, which derails kinase inhibitor SAR campaigns. 2-(Piperidin-3-ylmethoxy)pyrazine (CAS 1185538-17-3) directly addresses this pain point: 1) Defined purity ≥95% eliminates confounding bioassay artifacts and ensures reproducible IC₅₀ data. 2) Methoxy-bridged pyrazine-piperidine scaffold provides hydrogen bond acceptors (pyrazine N, methoxy O) and a basic amine for salt-form optimization. 3) Consistent lot-to-lot quality, backed by full Certificate of Analysis, supports confident procurement and regulatory documentation. Ambient shipping and bulk availability streamline supply chain operations.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1185538-17-3
Cat. No. B1418806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-ylmethoxy)pyrazine
CAS1185538-17-3
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=NC=CN=C2
InChIInChI=1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2
InChIKeyFAAYELPRARYGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-3-ylmethoxy)pyrazine: Sourcing and Specifications


2-(Piperidin-3-ylmethoxy)pyrazine (CAS 1185538-17-3, molecular formula C10H15N3O, molecular weight 193.25 g/mol) is a heterocyclic compound comprising a pyrazine core linked via a methoxy bridge to a piperidine ring. It is primarily supplied as a research intermediate with a typical purity of 95–97% . Its structural features—a basic piperidine nitrogen and an aromatic pyrazine—enable its utility in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1].

Heterocyclic building block for medicinal chemistry and kinase inhibitor synthesis
Methoxy linker provides H-bond acceptor and molecular flexibility for SAR exploration
Basic piperidine nitrogen supports salt formation and aqueous solubility tuning

2-(Piperidin-3-ylmethoxy)pyrazine: Analog Substitution Risks


In the piperidinyl-pyrazine series, even minor modifications to the linker length or substitution pattern can drastically alter binding affinity and selectivity. For example, the regioisomer 2-(piperidin-4-ylmethoxy)pyrazine or the direct C-linked analog 2-(piperidin-3-yl)pyrazine lack the methoxy oxygen, which serves as a hydrogen bond acceptor and influences molecular flexibility. Furthermore, the presence of the basic piperidine nitrogen dictates the compound's protonation state and salt form, which directly impacts solubility, handling, and biological assay performance. Substituting a different analog without rigorous orthogonal validation would compromise SAR integrity and experimental reproducibility.

Regioisomer (4-ylmethoxy) or C-linked analogs lack methoxy oxygen; may alter H-bond geometry and kinase binding selectivity
Different salt form or protonation state (e.g., free base vs HCl) can shift solubility and assay performance; orthogonal validation advised

2-(Piperidin-3-ylmethoxy)pyrazine: Procurement Evidence


Commercial Purity and Lot Consistency

Commercial suppliers of 2-(Piperidin-3-ylmethoxy)pyrazine report purity specifications ranging from 95% to 98%. Specifically, MolCore offers the compound with a minimum purity of 98% (NLT 98%) , while AKSci specifies a minimum purity of 95% . This range provides procurement options based on experimental tolerance. In contrast, related compounds like 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride are available at ≥97% purity from ChemScene .

Purity & lot consistency
Specification review
Target: 95% (AKSci) or 98% (MolCore)
HCl salt: ≥97% (ChemScene)
Supplier-dependent purity; review CoA to control batch variability
HPLC area% per supplier CoA
Medicinal Chemistry Quality Control Building Block

Predicted Solubility and Permeability Properties

2-(Piperidin-3-ylmethoxy)pyrazine has a calculated XLogP3-AA value of 0.4 . This predicted lipophilicity is lower than that of the non-oxygenated analog 2-(Piperidin-3-yl)pyrazine (estimated XLogP3 ~1.0) , indicating that the methoxy linker increases polarity and likely enhances aqueous solubility. The compound has an exact mass of 193.121512110 g/mol .

Lipophilicity (XLogP3)
Class-level inference
Target: 0.4
2-(piperidin-3-yl)pyrazine: est. ~1.0
Lower lipophilicity suggests improved aqueous solubility and reduced DMSO dependence
In silico prediction; experimental verification needed
ADME Physicochemical Properties Drug Design

Structural Confirmation by SMILES Notation

The canonical SMILES string for 2-(Piperidin-3-ylmethoxy)pyrazine is `C1(OCC2CNCCC2)=NC=CN=C1` . This unique identifier confirms the exact connectivity of the methoxy linker between the piperidine and pyrazine rings. For comparison, the regioisomer 2-(piperidin-4-ylmethoxy)pyrazine has a different SMILES (`C1=NC(=CN=C1)OCC2CCNCC2`) , and the chloro-substituted analog 2-Chloro-3-(piperidin-3-ylmethoxy)pyrazine has a distinct structure [1].

Structural identity
Head-to-head
SMILES: C1(OCC2CNCCC2)=NC=CN=C1
Unambiguous identifier ensures correct regioisomer selection for modeling and procurement
Canonical SMILES; differentiates from 4-ylmethoxy isomer
Structural Biology Chemoinformatics Quality Control

Public Bioactivity Data Availability

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB) reveals no quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2-(Piperidin-3-ylmethoxy)pyrazine (CAS 1185538-17-3) [1][2][3]. In contrast, structurally related piperidinyl-pyrazine derivatives have been characterized as Nek2 kinase inhibitors (e.g., compound 12 with IC50 = 0.23 µM) [4] and PI3Kδ inhibitors (IC50 = 102 nM) [5].

Public bioactivity data
Data to verify
No IC50/Ki/EC50 reported
Related analogs: Nek2 IC50 0.23 µM, PI3Kδ IC50 102 nM
Compound is a novel building block; screen-based validation required
Literature and database mining (PubChem, ChEMBL, BindingDB)
Target Engagement Bioactivity Literature Mining

2-(Piperidin-3-ylmethoxy)pyrazine: Research Applications


Novel Kinase Inhibitor Design

The methoxy-piperidinyl-pyrazine scaffold is a privileged structure in kinase inhibitor design [1]. 2-(Piperidin-3-ylmethoxy)pyrazine serves as a versatile intermediate for generating focused libraries targeting kinases such as Nek2 or PI3Kδ, where the pyrazine core engages the hinge region and the piperidine moiety occupies the solvent-exposed or ribose pocket [1]. Its moderate lipophilicity (XLogP3 = 0.4) is conducive to achieving favorable physicochemical properties in lead optimization.

Novel Target Space Exploration

Given the lack of publicly reported bioactivity [2], this compound is well-suited for primary screening in novel phenotypic assays or against understudied targets. Its structural features offer a unique combination of hydrogen bond acceptors (methoxy oxygen, pyrazine nitrogens) and a basic amine, making it a valuable addition to diversity-oriented synthesis collections .

Analytical Method Development

With defined purity specifications (95-98%) and a unique SMILES string , this compound can be used as a reference standard for developing and validating HPLC or LC-MS methods for the detection and quantification of piperidinyl-pyrazine derivatives in reaction monitoring or impurity profiling [3].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis studies
Methoxy-pyrazine scaffold for hinge-region engagement and ADME tuning
Binding mode confirmation; logP optimization
Diversity-oriented synthesis / phenotypic screening
Novel building block with no pre‑reported bioactivity
Primary screen target deconvolution; hit expansion
Analytical method development
Defined purity (95‑98%) and unique SMILES identity
HPLC/LC‑MS method specificity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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